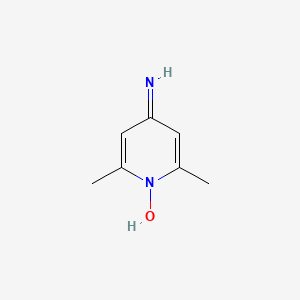

4-Amino-2,6-dimethylpyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2,6-dimethylpyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-7(8)4-6(2)9(5)10/h3-4,8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPSKNPXGAXKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=N)C=C(N1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3512-82-1 | |

| Record name | 4-Amino-2,6-dimethylpyridine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003512821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3512-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRT4RRR46R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Amino 2,6 Dimethylpyridine 1 Oxide and Analogous Pyridine N Oxides

Direct N-Oxidation Strategies for Pyridine (B92270) Derivatives

The most straightforward approach to the synthesis of pyridine N-oxides is the direct oxidation of the nitrogen atom in the pyridine ring. This transformation can be achieved using a variety of oxidizing agents and catalytic systems, each with its own advantages in terms of efficiency, selectivity, and substrate scope.

Peracid-Mediated Oxidations

Peroxy acids are classic and widely used reagents for the N-oxidation of pyridines. wikipedia.org The reaction proceeds through the transfer of an oxygen atom from the peracid to the nitrogen of the pyridine ring. A commonly employed peracid for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). For instance, the synthesis of various pyridine-N-oxides can be achieved by reacting the corresponding pyridine compound with m-CPBA in a solvent like dichloromethane. google.com The process typically involves mixing the reagents at a low temperature (0-5 °C) and then allowing the reaction to proceed at room temperature for an extended period. google.com

Another example is the use of peroxybenzoic acid, which was utilized in the first reported synthesis of pyridine-N-oxide. wikipedia.org Peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid, is also an effective reagent for this transformation. wikipedia.org

Metal-Catalyzed Oxidation Systems

To enhance the efficiency and selectivity of the N-oxidation, various metal-based catalysts have been developed. These systems often utilize a more benign terminal oxidant, such as hydrogen peroxide, in conjunction with a metal catalyst.

One notable example is the use of methyltrioxorhenium (MTO) as a catalyst with 30% aqueous hydrogen peroxide. arkat-usa.org This system has been shown to oxidize 3- and 4-substituted pyridines to their corresponding N-oxides in high yields with low catalyst loading (0.2-0.5 mol%). arkat-usa.org

Titanium-containing zeolites, such as Ti-MWW, have also demonstrated high activity and selectivity for the oxidation of pyridine to pyridine-N-oxide using hydrogen peroxide as the oxidant. nih.gov These solid catalysts offer the advantage of easy separation and reusability.

Alternative Oxidizing Agents

Beyond peracids and metal-catalyzed hydrogen peroxide systems, other oxidizing agents have been explored for the N-oxidation of pyridines. These include Caro's acid (peroxymonosulfuric acid) and oxaziridines. arkat-usa.org Dimethyldioxirane (DMD) is another effective reagent that can convert pyridines to their N-oxides. arkat-usa.org The choice of the oxidizing agent can be crucial, especially when the pyridine ring is substituted with sensitive functional groups.

Table 1: Comparison of Direct N-Oxidation Methods for Pyridine Derivatives

| Oxidizing Agent/System | Catalyst | Typical Substrates | Advantages |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | None | Various substituted pyridines | Readily available, generally high yields. |

| Hydrogen Peroxide / Acetic Acid | None | Pyridines | Inexpensive reagents. |

| Hydrogen Peroxide | Methyltrioxorhenium (MTO) | 3- and 4-substituted pyridines | High yields with low catalyst loading. |

| Hydrogen Peroxide | Ti-MWW | Pyridine | High activity and selectivity, reusable catalyst. |

| Caro's Acid | None | Pyridines | Strong oxidizing agent. |

| Oxaziridines | None | Pyridines | Can be used under mild conditions. |

Synthesis through Ring Transformation Reactions

An alternative to the direct oxidation of a pre-formed pyridine ring is the construction of the pyridine N-oxide skeleton through the transformation of other heterocyclic systems. One such method involves the reaction of isoxazoles with enamines in an inverse electron-demand hetero-Diels-Alder reaction. rsc.org This process, catalyzed by a Lewis acid such as TiCl4, initially forms an oxaza-[2.2.1]-bicycle intermediate which then ring-opens to yield a pyridine N-oxide. rsc.org Subsequent reduction can then afford the corresponding pyridine.

Another example is the base-catalyzed rearrangement of 5-cyanomethyl-2-isoxazolines. arkat-usa.org Treatment with a base like 1,5-diazobicyclo[5.4.0]undec-5-ene (DBU) in a high-boiling solvent such as xylene can lead to the formation of 6-substituted-2-aminopyridine N-oxides. arkat-usa.org This transformation is believed to proceed through the cyclization of a reactive Z-vinylene-hydroxylamine intermediate. arkat-usa.org

Functionalization and Amination of Pyridine Ring Systems Leading to 4-Amino-2,6-dimethylpyridine Precursors

One common strategy for introducing an amino group at the 4-position of a pyridine ring is through a multi-step sequence that involves nitration followed by reduction. The N-oxide functionality is often introduced prior to nitration, as it activates the 4-position towards electrophilic substitution. Therefore, 2,6-lutidine would first be oxidized to 2,6-lutidine-N-oxide. This intermediate can then be nitrated to afford 2,6-dimethyl-4-nitropyridine (B1587124) 1-oxide. The subsequent reduction of the nitro group, which is discussed in the following section, would then yield the target N-oxide.

Alternatively, direct amination methods exist for pyridine derivatives, though they can be less regioselective. For the synthesis of the isomeric 2-amino-4,6-dimethylpyridine, a method has been described starting from 3-aminocrotonitrile in acetic acid. google.com While this produces a different isomer, it highlights the types of synthetic strategies that can be employed to construct aminolutidine frameworks.

Reductive Pathways to 4-Amino-2,6-dimethylpyridine 1-oxide from Nitro Pyridine N-Oxides

A key synthetic route to this compound involves the reduction of the corresponding nitro compound, 2,6-dimethyl-4-nitropyridine 1-oxide. The selective reduction of the nitro group without affecting the N-oxide functionality is a crucial aspect of this approach.

Several reducing agents have been shown to be effective for the reduction of nitropyridine N-oxides to their corresponding amino derivatives. For instance, low-valent titanium reagents, such as a combination of TiCl4 and SnCl2, have been successfully used for the reduction of 4-nitropyridine (B72724) N-oxide to 4-aminopyridine. researchgate.net The stoichiometry of the reagents can be tuned to achieve the desired product.

Another approach involves catalytic hydrogenation. While this method can sometimes lead to the reduction of both the nitro group and the N-oxide, careful selection of the catalyst and reaction conditions can favor the selective reduction of the nitro group. A forum discussion on the reduction of 4-nitro-2,6-lutidine-N-oxide to 4-amino-2,6-lutidine suggests that this transformation can be challenging, but also points towards potential solutions such as the use of Ti(0) generated from TiCl4 and a reducing agent like LiAlH4 or Mg. researchgate.net

Table 2: Reductive Methods for the Conversion of 4-Nitropyridine N-Oxides to 4-Aminopyridine N-Oxides

| Reducing Agent/System | Precursor | Product | Notes |

|---|---|---|---|

| TiCl4 / SnCl2 | 4-Nitropyridine N-oxide | 4-Aminopyridine | Stoichiometry dependent. |

| Ti(0) (from TiCl4 and LiAlH4 or Mg) | 4-Nitro-2,6-lutidine-N-oxide | 4-Amino-2,6-lutidine | Proposed for reduction of both nitro and N-oxide groups. |

| Catalytic Hydrogenation | 4-Nitropyridine N-oxide | 4-Aminopyridine N-oxide | Requires careful control of conditions for selectivity. |

Synthetic Approaches to 4-Amino-2,6-dimethylpyridine and its Derivatives (without N-oxide) for Comparative Studies

For the purpose of comparative analysis, understanding the synthetic routes to 4-amino-2,6-dimethylpyridine (also known as 4-amino-2,6-lutidine) and its non-N-oxide derivatives is essential. The methodologies for preparing these compounds generally focus on the introduction of the amino group onto a pre-existing 2,6-dimethylpyridine (B142122) ring system. The two primary strategies involve the reduction of a nitro-substituted precursor and the nucleophilic substitution of a halo-substituted precursor.

Synthesis via Reduction of 4-Nitro-2,6-dimethylpyridine

A prevalent and effective method for the synthesis of 4-amino-2,6-dimethylpyridine is the reduction of its nitro analogue, 4-nitro-2,6-dimethylpyridine. This transformation is a classic example of nitro group reduction, a fundamental reaction in organic chemistry for the preparation of aromatic amines. wikipedia.org The synthesis begins with the nitration of 2,6-lutidine to form the 4-nitro derivative, which is then subjected to reducing conditions.

A variety of reducing agents can be employed for this conversion, each with its own set of reaction conditions and efficiencies. wikipedia.org Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium-on-Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are highly effective for this transformation. wikipedia.org

Metal-Acid Systems: The use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., hydrochloric acid) is a well-established and cost-effective method for nitro group reduction.

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of Raney Nickel can also be used to reduce the nitro group. researchgate.net

One specific challenge discussed in the literature is the simultaneous reduction of a nitro group and a pyridine N-oxide function. researchgate.net While the primary focus here is on the non-N-oxide, these studies reveal effective reagents for the nitro reduction itself. For instance, low-valent titanium reagents have been demonstrated to be effective in the reduction of related nitro-pyridine N-oxides to the corresponding amino-pyridines. researchgate.net

| Precursor | Reaction | Product | Reagents & Conditions |

| 4-Nitro-2,6-dimethylpyridine | Reduction | 4-Amino-2,6-dimethylpyridine | H₂, Pd/C or Raney Ni; Fe/HCl; SnCl₂/HCl |

Synthesis via Amination of 4-Chloro-2,6-dimethylpyridine (B1297441)

An alternative synthetic pathway involves the nucleophilic aromatic substitution (SNAr) of a halogen at the 4-position of the pyridine ring. The precursor for this route is 4-chloro-2,6-dimethylpyridine. The electron-withdrawing nature of the ring nitrogen atom facilitates the attack of nucleophiles at the C4 position, making the displacement of the chloro group feasible.

The direct amination can be achieved by reacting 4-chloro-2,6-dimethylpyridine with ammonia, often at elevated temperatures and pressures in an autoclave. psu.edu However, due to the harsh conditions required, alternative amino-group equivalents are often used.

A two-step approach using hydrazine is also a viable method.

Hydrazinolysis: 4-Chloro-2,6-dimethylpyridine is first reacted with hydrazine hydrate (B1144303) to form 4-hydrazino-2,6-dimethylpyridine.

Reductive Cleavage: The resulting hydrazino derivative is then reduced to the desired amino compound. This reduction can be accomplished using agents like Raney Nickel. psu.edu

This strategy is particularly useful for synthesizing amino-substituted N-heterocycles where direct amination is problematic. psu.edunih.gov

| Precursor | Reaction | Product | Reagents & Conditions |

| 4-Chloro-2,6-dimethylpyridine | Nucleophilic Aromatic Substitution | 4-Amino-2,6-dimethylpyridine | 1. NH₂NH₂·H₂O2. Raney Ni |

Synthesis of Analogous Derivatives

The synthesis of derivatives of 4-amino-2,6-dimethylpyridine provides a basis for comparative studies. For example, the synthesis of 4-amino-2,6-dichloropyridine follows a similar logic, starting from 2,4,6-trichloropyridine. researchgate.net Selective amination at the 4-position yields the desired product. Further modifications, such as nitration, can be performed on this scaffold to produce a range of substituted aminopyridines. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 4 Amino 2,6 Dimethylpyridine 1 Oxide and Pyridine N Oxides

Nucleophilic Reactivity at the Pyridine (B92270) Ring and N-Oxide Moiety

The N-oxide group significantly enhances the reactivity of the pyridine ring toward both electrophilic and nucleophilic substitution compared to the parent pyridine. acs.orgalmerja.com The oxygen atom, being nucleophilic, can react with electrophiles, while the electronic nature of the ring is modified to facilitate attack by nucleophiles.

Resonance structures of pyridine N-oxide show that the oxygen atom can donate electron density into the ring, creating areas of high electron density (negative charge) at the C2, C4, and C6 positions. youtube.com This makes these positions susceptible to electrophilic attack. Conversely, the powerful electron-withdrawing inductive effect of the N-oxide group and the resulting positive charge on the nitrogen atom render the C2 and C4 positions electron-deficient and thus highly susceptible to nucleophilic attack. youtube.comscripps.edu Nucleophilic substitution reactions, therefore, typically occur at the ortho (C2/C6) and para (C4) positions. youtube.comchemtube3d.com

In the case of 4-Amino-2,6-dimethylpyridine 1-oxide , the electronic effects of the substituents must be considered. The amino group at the C4 position is a strong electron-donating group, which would further activate the ring towards electrophilic substitution but might deactivate it for nucleophilic attack at that position. The two methyl groups at C2 and C6 are weakly electron-donating, slightly increasing the electron density of the ring.

A common reaction illustrating nucleophilic substitution is the reaction of pyridine N-oxides with phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃) to introduce a chlorine atom at the C2 or C4 position. almerja.comchemtube3d.comwikipedia.org The mechanism involves the initial attack of the N-oxide oxygen on the electrophilic phosphorus atom, forming an intermediate. This activation makes the pyridine ring highly susceptible to attack by a nucleophile, such as a chloride ion. almerja.com The subsequent elimination of a phosphate (B84403) species restores the aromaticity of the ring.

The N-oxide oxygen itself is a key site of nucleophilic reactivity, readily attacking a variety of electrophiles. This initial O-acylation or O-alkylation is often the first step in many reactions, including rearrangements and substitutions, as it converts the oxygen into a good leaving group. scripps.educhemtube3d.com

| Reagent | Position of Attack | Product Type | Ref. |

| POCl₃ | C2, C4 | Chloropyridine | chemtube3d.comwikipedia.org |

| Acetic Anhydride (B1165640) | N-Oxide Oxygen | O-acylated intermediate | lookchem.com |

| PyBroP/Nucleophile | C2 | 2-Substituted Pyridine | researchgate.net |

Deoxygenation Reactions of Pyridine N-Oxides

The removal of the oxygen atom from the N-oxide moiety, known as deoxygenation, is a crucial step in many synthetic sequences, as it allows for the functionalization of the pyridine ring via the N-oxide, followed by its removal to yield the desired substituted pyridine. acs.orgbhu.ac.in A wide array of reagents and methods have been developed for this transformation.

Classical methods often employ trivalent phosphorus compounds, such as phosphorus trichloride (PCl₃) or triphenylphosphine (B44618) (PPh₃), which effectively abstract the oxygen atom to form a stable phosphoryl or phosphine (B1218219) oxide species. almerja.comarkat-usa.org Metals like zinc dust can also be used for this reduction. wikipedia.org

More recently, catalytic methods have been developed to achieve deoxygenation under milder and more selective conditions. Palladium-catalyzed transfer oxidation using trialkylamines as the oxygen acceptor is an efficient method. organic-chemistry.orgorganic-chemistry.org For instance, a system of Pd(OAc)₂ with a diphosphine ligand like dppf can deoxygenate various pyridine N-oxides in the presence of triethylamine. organic-chemistry.org This method is notable for its chemoselectivity, tolerating many functional groups that might be affected by stronger reducing agents. organic-chemistry.org

Visible-light-mediated photoredox catalysis has also emerged as a powerful tool for the deoxygenation of N-oxides. acs.orgresearchgate.net These methods often use a photocatalyst that, upon irradiation, facilitates an electron transfer process, leading to the reduction of the N-O bond under very mild conditions. researchgate.net Other sustainable approaches include using iodide and formic acid as the reducing system. rsc.org

| Reagent/Catalyst System | Conditions | Key Features | Ref. |

| PCl₃ or (MeO)₃P | Varies | Classical, effective method | almerja.com |

| Zinc Dust | Varies | Metal-based reduction | wikipedia.org |

| Pd(OAc)₂/dppf, Et₃N | Microwave or conventional heating | Catalytic, chemoselective | organic-chemistry.org |

| Indium/Pivaloyl Chloride | Room Temperature | Mild conditions | organic-chemistry.org |

| Visible Light/Photocatalyst | Room Temperature, visible light | Mild, highly chemoselective | acs.orgresearchgate.net |

| MgI₂/Formic Acid | Microwave irradiation | Sustainable, metal-free | rsc.org |

Rearrangement Reactions Involving the N-Oxide Functionality

Pyridine N-oxides can undergo several important rearrangement reactions, often initiated by the acylation of the N-oxide oxygen. These reactions provide routes to valuable substituted pyridines, such as hydroxymethylpyridines and acetoxypyridines.

One of the most well-known is the Boekelheide reaction , which is the rearrangement of α-picoline N-oxides (pyridine N-oxides with a methyl group at the C2 position) to form 2-hydroxymethylpyridines. wikipedia.orgacs.org The reaction is typically carried out with acetic anhydride or, for milder conditions, trifluoroacetic anhydride (TFAA). wikipedia.org The mechanism begins with the acylation of the N-oxide oxygen. wikipedia.org A base then deprotonates the α-methyl group, creating an anhydrobase intermediate. This intermediate undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by hydrolysis of the resulting ester to yield the final pyridyl carbinol. chemtube3d.comwikipedia.org

A related reaction is the thermal rearrangement of pyridine N-oxide itself with acetic anhydride, which yields 2-acetoxypyridine. lookchem.comacs.org The mechanism is thought to involve the formation of an N-acetoxy pyridinium (B92312) salt, which can then rearrange to the product. lookchem.com

Other rearrangements known for N-oxides in general include the Meisenheimer rearrangement of allylic amine oxides and the Polonovski reaction, which involves the reaction of a tertiary amine N-oxide with an acylating agent to form an iminium ion and an acetate (B1210297) anion. acs.org

Cycloaddition Reactions of Pyridine N-Oxides

Pyridine N-oxides can function as 1,3-dipoles in cycloaddition reactions, reacting with various dipolarophiles to form five-membered heterocyclic rings. arkat-usa.orgwikipedia.org The N-oxide moiety represents a 1,3-dipole of the azomethine ylide type. researchgate.net This reactivity provides a powerful method for constructing more complex heterocyclic systems.

A common example is the 1,3-dipolar cycloaddition with isocyanates. jst.go.jp For instance, the reaction of pyridine N-oxides with tosyl isocyanate can lead to the formation of oxazolo[4,5-b]pyridine (B1248351) derivatives. jst.go.jp The reaction is believed to proceed via a concerted pathway. jst.go.jp Similarly, phenyl isocyanate reacts with pyridine N-oxide in a [3+2] cycloaddition to form an initial adduct that can rearrange to yield 2-anilinopyridine. thieme-connect.de

The dipolarophile is typically an electron-deficient alkene or alkyne. wikipedia.orgchesci.com The reaction involves the participation of four π-electrons from the 1,3-dipole (the N-oxide) and two π-electrons from the dipolarophile in a concerted, pericyclic process to form the new ring. chesci.com

| Dipolarophile | Reaction Type | Product Class | Ref. |

| Tosyl Isocyanate | 1,3-Dipolar Cycloaddition | 2-Oxooxazolo[4,5-b]pyridines | jst.go.jp |

| Phenyl Isocyanate | 1,3-Dipolar Cycloaddition | 2-Anilinopyridine (after rearrangement) | thieme-connect.de |

| Tetracyanoethylene | Charge-transfer complex formation | Pentacyanopropenides | arkat-usa.orgresearchgate.net |

C-H Functionalization Strategies Directed by the N-Oxide Group

The N-oxide group has proven to be an excellent directing group for the transition metal-catalyzed functionalization of otherwise inert C-H bonds, particularly at the C2 (ortho) position of the pyridine ring. acs.orgnih.gov This strategy offers a highly efficient and atom-economical way to form C-C and C-heteroatom bonds.

Palladium-catalyzed reactions are the most extensively studied in this area. nih.govacs.orgresearchgate.net The N-oxide oxygen atom coordinates to the palladium catalyst, positioning it in close proximity to the C2-H bond. nih.govnih.gov This facilitates a cyclometalation step, leading to the formation of a palladacycle intermediate. This intermediate can then react with a coupling partner, such as an alkene, arene, or organoboron reagent, to form the functionalized product. acs.orgrsc.orgrsc.org

This directing group strategy has been successfully applied to a range of transformations:

Alkenylation : The direct coupling of pyridine N-oxides with olefins (e.g., acrylates) provides ortho-alkenylated products with high regioselectivity. nih.govacs.orgresearchgate.net

Arylation : Pyridine N-oxides can be coupled with various aryl sources, including unactivated arenes, arylboronic acids, and potassium aryltrifluoroborates, to afford 2-arylpyridines. acs.orgresearchgate.netrsc.orgrsc.org

The N-oxide group's ability to direct C-H activation provides a powerful alternative to traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., halogenated pyridines). After the C-H functionalization step, the N-oxide can be readily removed via deoxygenation. rsc.org For This compound , C-H functionalization would be directed to the methyl groups at the C2 and C6 positions rather than the ring C-H bonds, which are absent at the ortho positions. The N-oxide can direct the functionalization of sp³ C-H bonds in acyclic systems. acs.org

| Reaction Type | Catalyst | Coupling Partner | Product | Ref. |

| Alkenylation | Pd(OAc)₂ | Olefins | ortho-Alkenylated Pyridine N-Oxide | nih.govacs.org |

| Arylation | Pd(OAc)₂ | Unactivated Arenes | ortho-Arylated Pyridine N-Oxide | acs.orgresearchgate.net |

| Arylation | Pd(OAc)₂ | Potassium Aryltrifluoroborates | 2-Arylpyridine N-Oxide | rsc.orgrsc.org |

| Heteroarylation | Pd(OAc)₂ | Indoles | 2-(Indol-3-yl)quinoline N-oxide | nih.gov |

Advanced Spectroscopic Characterization and Computational Chemistry of 4 Amino 2,6 Dimethylpyridine 1 Oxide

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the chemical structure and properties of 4-Amino-2,6-dimethylpyridine 1-oxide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each provide unique and complementary information.

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to map the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound can be inferred from its parent compound, 2,6-dimethylpyridine (B142122) 1-oxide, and the known effects of an amino substituent. In 2,6-dimethylpyridine 1-oxide, the methyl protons (–CH₃) typically appear as a singlet around δ 2.4-2.5 ppm. The aromatic protons show a more complex pattern, with the H-4 proton appearing around δ 7.1 ppm and the H-3/H-5 protons around δ 6.9 ppm. chemicalbook.com The introduction of an electron-donating amino (–NH₂) group at the 4-position is expected to shield the ring protons, causing an upfield shift in their signals. The amino group protons themselves would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the electronic environment of the carbon atoms. In related pyridine (B92270) N-oxides, the carbon atoms attached to the nitrogen (C-2 and C-6) are typically deshielded. core.ac.uk The presence of the N-oxide function and the substituents (amino and methyl groups) significantly influences the chemical shifts of the ring carbons. The electron-donating amino group at the C-4 position would cause significant shielding (an upfield shift) for the C-4 carbon and, to a lesser extent, the C-2 and C-6 carbons, compared to the unsubstituted pyridine N-oxide ring.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2,6-CH₃ | ~2.4 | ~18-20 |

| H-3, H-5 | ~6.5-6.7 | ~110-115 |

| 4-NH₂ | Broad, variable | N/A |

| C-2, C-6 | N/A | ~148-152 |

| C-4 | N/A | ~150-155 |

Note: The values in the table are estimates based on data from analogous compounds and known substituent effects. Actual experimental values may vary depending on the solvent and other conditions.

The vibrational spectrum of this compound is characterized by several key absorption bands:

N–O Stretching: The N-oxide group exhibits a strong and characteristic stretching vibration (ν N–O). For pyridine N-oxide itself, this band appears around 1254 cm⁻¹. ias.ac.in The electronic nature of ring substituents significantly influences this frequency. Electron-donating groups, such as the 4-amino group, increase the N-O bond's double bond character through resonance, leading to a shift to a higher wavenumber.

C–H Vibrations: Aromatic C–H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. Aliphatic C–H stretching from the two methyl groups appears in the 2850–3000 cm⁻¹ range.

N–H Vibrations: The amino group gives rise to symmetric and asymmetric stretching vibrations (ν N–H) in the 3200–3500 cm⁻¹ region. A scissoring deformation mode (δ N–H) is also expected around 1600 cm⁻¹.

Ring Vibrations: The pyridine ring itself has several characteristic stretching and deformation modes. C=C and C=N ring stretching vibrations typically occur in the 1400–1650 cm⁻¹ region. elixirpublishers.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(N–H) | 3200 - 3500 | Asymmetric & Symmetric Amino Stretch |

| ν(C–H) aromatic | 3000 - 3100 | Ring C–H Stretch |

| ν(C–H) aliphatic | 2850 - 3000 | Methyl C–H Stretch |

| Ring & δ(N–H) | 1600 - 1650 | Ring Stretching & Amino Scissoring |

| Ring Stretching | 1400 - 1580 | C=C and C=N Ring Vibrations |

| ν(N–O) | 1250 - 1300 | N-Oxide Stretch |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of 2,6-lutidine N-oxide, a closely related compound, shows absorption bands that can be attributed to π→π* and n→π* electronic transitions characteristic of the pyridine N-oxide chromophore. researchgate.net

The introduction of a 4-amino group, a powerful auxochrome, is expected to cause a significant bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated system through the lone pair of electrons on the amino nitrogen, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. This results in absorption at a longer wavelength compared to the unsubstituted 2,6-lutidine N-oxide.

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a molecule. For this compound (C₇H₁₀N₂O), the calculated molecular weight is 138.1671 g/mol . ncats.io The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at an m/z value corresponding to this mass.

The fragmentation of pyridine N-oxides under electron impact (EI) ionization is well-documented. researchgate.net Common fragmentation pathways include:

Loss of an Oxygen Atom ([M-16]⁺): A characteristic fragmentation for N-oxides is the loss of the oxygen atom to form the corresponding pyridine radical cation.

Loss of a Hydroxyl Radical ([M-17]⁺): This is a particularly prominent pathway for 2-alkyl substituted pyridine N-oxides, involving rearrangement and loss of an OH radical. The mass spectrum of 2,6-lutidine-N-oxide shows a significant peak corresponding to this loss. nist.gov

Loss of CO and HCN: Subsequent fragmentation of the pyridine ring can lead to the loss of neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).

The presence of the amino and methyl groups will also influence the fragmentation, potentially leading to the loss of methyl radicals or species derived from the amino group.

Quantum Chemical Modeling and Simulation Studies

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules, offering a powerful complement to experimental data.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can predict various molecular properties with high accuracy. researchgate.net

Molecular Geometry: DFT calculations can be used to determine the optimized molecular geometry, including bond lengths and bond angles. In a study of the analogous compound 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide, DFT calculations provided detailed geometric parameters. researchgate.net For this compound, the N-O bond length is a key parameter, reflecting the balance of σ- and π-bonding character. The pyridine ring is expected to be nearly planar, with the amino group and methyl groups attached.

Electronic Structure: DFT also provides a detailed picture of the electronic structure. The distribution of electron density can be analyzed through calculations of atomic charges (e.g., Mulliken charges), which indicate the partial positive or negative character of each atom. The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the molecule's chemical reactivity and its UV-Vis absorption properties. The electron-donating amino group is expected to raise the energy of the HOMO, resulting in a smaller HOMO-LUMO gap compared to the nitro-substituted analogue, consistent with a bathochromic shift in the UV-Vis spectrum. researchgate.net

| Property | Predicted Finding | Significance |

|---|---|---|

| Optimized Geometry | Near-planar pyridine ring, specific bond lengths (e.g., N-O, C-N) | Provides the most stable 3D structure of the molecule. |

| HOMO Energy | Relatively high due to the electron-donating NH₂ group | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Lowered by the electronegative N-oxide group | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively small | Correlates with chemical reactivity and longer wavelength UV-Vis absorption. |

| Mulliken Charges | Negative charge on O and N atoms of the N-oxide; charge distribution across the ring | Helps understand the electrostatic potential and intermolecular interactions. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Properties

The electronic characteristics of this compound are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.

Computational studies, typically employing Density Functional Theory (DFT), provide profound insights into these orbitals. For this compound, the presence of an electron-donating amino (-NH₂) group and two methyl (-CH₃) groups, combined with the electron-withdrawing N-oxide moiety, significantly influences the electronic landscape. The HOMO is predominantly localized on the electron-rich aminopyridine ring, with significant contributions from the nitrogen atom of the amino group. Conversely, the LUMO is largely distributed over the pyridine N-oxide portion of the molecule.

This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon photoexcitation. When the molecule absorbs light, an electron is promoted from the HOMO to the LUMO, resulting in a net transfer of electron density from the aminopyridine ring towards the N-oxide group. This ICT character is crucial for understanding the molecule's photophysical behavior. nih.govmaterialsciencejournal.org The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO's energy reflects its capacity to accept electrons. materialsciencejournal.org A smaller HOMO-LUMO gap suggests that the molecule can be polarized more easily and is generally more reactive. researchgate.net

Calculated Frontier Orbital Energies and Related Parameters

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.65 | LUMO - HOMO energy difference |

Computational Vibrational Spectroscopy and Normal Coordinate Analysis

Computational vibrational spectroscopy is an indispensable tool for the detailed assignment of infrared (IR) and Raman spectra. By using quantum chemical calculations, such as DFT with basis sets like B3LYP/6-311+G(d,p), the vibrational frequencies and intensities of this compound can be predicted with high accuracy. nih.gov These theoretical spectra show excellent agreement with experimental data, allowing for a definitive assignment of vibrational modes. nih.gov

A normal coordinate analysis, based on the scaled density functional force field, is employed to interpret the vibrational spectra in detail. nih.gov This analysis decomposes the complex molecular vibrations into a set of fundamental modes, each corresponding to a specific type of atomic motion. For this compound, key vibrational modes include the symmetric and asymmetric stretching of the N-H bonds in the amino group, the characteristic N-O bond stretching of the N-oxide, C-H stretching of the methyl groups and the pyridine ring, and various in-plane and out-of-plane bending and ring deformation modes. The higher IR frequency for the N-O stretch in pyridine N-oxides compared to other amine N-oxides suggests a stronger bond. nih.govresearchgate.net

Selected Calculated Vibrational Frequencies and Assignments

| Frequency (cm-1) | Vibrational Mode Assignment | Description |

|---|---|---|

| 3450 | νas(NH₂) | Asymmetric N-H stretching |

| 3360 | νs(NH₂) | Symmetric N-H stretching |

| 3050 | ν(C-H)ring | Aromatic C-H stretching |

| 2980 | νas(CH₃) | Asymmetric C-H stretching of methyl group |

| 1645 | δ(NH₂) | NH₂ scissoring (bending) |

| 1610 | ν(C=C), ν(C=N) | Pyridine ring stretching |

| 1255 | ν(N-O) | N-Oxide stretching |

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides a powerful lens through which to study the reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, researchers can identify stable intermediates, transition state structures, and determine activation energies, which govern the reaction kinetics. mdpi.com Pyridine N-oxides are known to be reactive toward both nucleophiles and electrophiles. nih.gov

For instance, the mechanism of electrophilic substitution on the aromatic ring can be explored. The N-oxide group can direct electrophiles to specific positions, and the amino group strongly activates the ring. Theoretical calculations can model the approach of an electrophile, the formation of the sigma complex (a key intermediate), and the subsequent deprotonation to yield the final product. The transition state for the rate-determining step (often the formation of the sigma complex) can be located, and its geometry and energy provide crucial mechanistic details. acs.org Similarly, reactions at the N-oxide oxygen, such as deoxygenation or rearrangement, can be modeled. nih.gov These studies involve calculating the Gibbs free energies of reactants, transition states, and products to predict the spontaneity and rate of the reaction. mdpi.com

Calculated Energy Profile for a Hypothetical Electrophilic Addition Reaction

| Species | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (this compound + Electrophile) |

| Transition State (TS) | +18.5 | Highest energy point along the reaction coordinate |

| Intermediate | +5.2 | A meta-stable species formed during the reaction |

| Products | -10.8 | Final products of the reaction |

Investigations of Non-Covalent Interactions and Supramolecular Assembly

The solid-state structure and properties of this compound are dictated by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and play a pivotal role in the formation of ordered supramolecular assemblies. The molecule is well-equipped for forming robust intermolecular connections.

Key Non-Covalent Interactions in the Supramolecular Assembly

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Description |

|---|---|---|---|

| Hydrogen Bond | N-H ··· O=N | ~2.8 - 3.0 | Strong interaction linking amino and N-oxide groups of adjacent molecules. |

| Hydrogen Bond | C(ring)-H ··· O=N | ~3.2 - 3.4 | Weaker interaction involving aromatic C-H bonds. |

| Hydrogen Bond | C(methyl)-H ··· O=N | ~3.3 - 3.5 | Weaker interaction involving methyl C-H bonds. |

| π-π Stacking | Pyridine Ring ··· Pyridine Ring | ~3.5 - 3.8 | Interaction between the electron clouds of aromatic rings. |

Coordination Chemistry of 4 Amino 2,6 Dimethylpyridine 1 Oxide and Pyridine N Oxide Ligands

Chelation and Coordination Modes of Pyridine (B92270) N-Oxides with Metal Centers

Pyridine N-oxides, including 4-Amino-2,6-dimethylpyridine 1-oxide, are versatile ligands in coordination chemistry, primarily binding to metal centers through the oxygen atom of the N-oxide group. wikipedia.org This coordination is a defining characteristic of this class of ligands. wikipedia.org The geometry of the resulting metal complexes is significantly influenced by the electronic and steric properties of the pyridine N-oxide ligand. ontosight.ai

The coordination modes of pyridine N-oxides can be broadly categorized as follows:

Monodentate: The most common mode, where the ligand binds to a single metal center through the oxygen atom. researchgate.net

Bridging: In some cases, the pyridine N-oxide can bridge two metal centers, leading to the formation of polymeric structures. researchgate.net

The M-O-N angle in many of these complexes is approximately 130°. wikipedia.org As ligands, pyridine N-oxides are considered weakly basic. wikipedia.org The specific substituents on the pyridine ring, such as the amino and methyl groups in this compound, can modulate the electron density on the oxygen atom, thereby influencing the strength of the metal-ligand bond and the stability of the resulting complex.

Synthesis and Structural Elucidation of Transition Metal Complexes

The synthesis of transition metal complexes with pyridine N-oxide ligands is a well-established area of research. ontosight.ai A common method for the preparation of these complexes involves the direct reaction of a metal salt with the pyridine N-oxide ligand in a suitable solvent. ontosight.ai The stoichiometry of the reactants and the reaction conditions, such as temperature and pressure, can be controlled to achieve the desired coordination geometry. ontosight.ai

For example, the reaction of copper(II) acetate (B1210297) with pyridine N-oxide in the presence of an aromatic carboxylic acid can lead to the formation of mononuclear or binuclear paddle-wheel carboxylate complexes with a monodentate pyridine N-oxide. researchgate.net In contrast, reactions involving manganese(II) acetate under similar conditions can result in polymeric complexes with both bridging aromatic carboxylates and bridging pyridine N-oxides. researchgate.net

Formation and Properties of Lanthanide Coordination Compounds

For instance, lanthanide perchlorate (B79767) complexes with 4-substituted pyridine-N-oxides have been synthesized and characterized. ias.ac.in Computational studies have also been employed to design new N-oxide ligands with improved selectivity for separating different lanthanide ions. nih.gov These studies suggest that factors such as the extent of conjugation, the geometry of the complex, and the electron density on the N-oxide oxygen atoms are crucial in determining the selectivity trends. nih.gov

The coordination of lanthanide ions with α-amino acids in the presence of water can lead to the formation of tetranuclear hydroxo complexes with a cubane-like [Ln₄(μ₃-OH)₄]⁸⁺ core. nih.gov In these structures, the amino acid ligands coordinate to the lanthanide ions via bridging carboxylate groups. nih.gov

Spectroscopic and Theoretical Characterization of Metal Complexes

A variety of spectroscopic techniques are employed to characterize metal complexes of pyridine N-oxides. Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the N-oxide group to the metal ion, as the N-O stretching vibration typically shifts upon complexation. ekb.egrsc.org Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and can help to elucidate its geometry. ekb.egrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, especially for diamagnetic complexes. ias.ac.injscimedcentral.com For instance, in the ¹H NMR spectrum of a diamagnetic lanthanide complex with a substituted pyridine N-oxide, a downfield shift of the proton resonances of the pyridine ring is often observed upon complexation, indicating a decrease in electron density on the ring due to the coordination of the N-oxide oxygen to the metal ion. ias.ac.in

Theoretical methods, such as Density Functional Theory (DFT), are increasingly used to study the electronic structure and bonding in these complexes. researchgate.net These computational approaches can provide insights into the nature of the metal-ligand interactions and help to predict the geometries and properties of new complexes. nih.govresearchgate.net

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirmation of N-O coordination through shifts in stretching frequencies. ekb.egrsc.org |

| UV-Vis Spectroscopy | Information on electronic transitions and coordination geometry. ekb.egrsc.org |

| NMR Spectroscopy | Characterization of diamagnetic complexes and ligand coordination. ias.ac.injscimedcentral.com |

| X-ray Diffraction | Detailed structural information (bond lengths, angles, coordination). wikipedia.orgresearchgate.net |

| DFT Calculations | Insights into electronic structure, bonding, and prediction of properties. nih.govresearchgate.net |

Applications of Pyridine N-Oxide Metal Complexes in Catalysis and Materials Science

Metal complexes containing pyridine N-oxide ligands have shown significant potential in various applications, including catalysis and materials science. ontosight.ai In the field of catalysis, these complexes can act as catalysts for a range of organic transformations. ontosight.ainih.gov For example, chiral heteroaromatic N-oxides can serve as ligands for metal complexes that catalyze asymmetric reactions such as Michael additions and nitroaldol reactions. nih.gov The electronic properties of the pyridine N-oxide ligand can be tuned by substituents to modulate the catalytic activity of the metal center. nih.gov Zinc complexes supported by pyridine-N-oxide ligands have been shown to be highly efficient catalysts for the thiol-Michael addition of thiols to α,β-unsaturated ketones. rsc.org

In materials science, pyridine N-oxide metal complexes are of interest for the development of new materials with specific magnetic and optical properties. ontosight.airsc.org The ability of pyridine N-oxide ligands to bridge metal centers allows for the construction of coordination polymers with interesting structural motifs and physical properties. researchgate.net For example, coordination polymers incorporating both azido (B1232118) and pyridine carboxylate N-oxide bridges have been synthesized and shown to exhibit long-range magnetic ordering. acs.org Furthermore, lanthanide complexes with pyridine N-oxide-based ligands are being investigated for their potential applications in light-converting molecular devices and medical imaging due to their unique luminescent properties. researchgate.net

| Application Area | Example |

| Catalysis | Asymmetric Michael additions and nitroaldol reactions. nih.gov |

| Catalysis | Thiol-Michael addition of thiols to α,β-unsaturated ketones. rsc.org |

| Materials Science | Coordination polymers with long-range magnetic ordering. acs.org |

| Materials Science | Luminescent materials for light-converting devices and medical imaging. researchgate.net |

Catalytic Applications and Roles in Organic Synthesis of Pyridine N Oxide Derivatives

Organocatalysis Mediated by Substituted Pyridine (B92270) N-Oxides and Analogues (e.g., DMAP)

Substituted pyridine N-oxides, including structures analogous to 4-Amino-2,6-dimethylpyridine 1-oxide, are effective nucleophilic organocatalysts. acs.org Their catalytic activity stems from the strong Lewis basicity and nucleophilicity of the N-oxide oxygen atom, a consequence of the polarized N-O bond. nih.gov These catalysts are particularly adept at activating silicon-based reagents, such as allyltrichlorosilanes, for reactions like the allylation of aldehydes. nih.govacs.org

The catalytic mechanism often involves the nucleophilic oxygen of the N-oxide attacking the silicon atom, forming a hypervalent silicon intermediate. researchgate.net This activation enhances the nucleophilicity of the organic group attached to silicon, facilitating its addition to electrophiles. nih.gov The presence of an electron-donating group at the 4-position, such as the amino group in this compound, further enhances the nucleophilicity of the oxygen atom, thereby increasing catalytic efficacy. acs.org

In comparison to the well-known organocatalyst 4-(dimethylamino)pyridine (DMAP), pyridine N-oxides present a distinct mode of action. While DMAP utilizes the lone pair of the pyridine nitrogen for nucleophilic catalysis, pyridine N-oxides use the oxygen atom. acs.org Mechanistic studies and computational analyses have shown that the oxygen atom in a 4-substituted pyridine-N-oxide is generally more nucleophilic than the nitrogen atom in the corresponding 4-substituted pyridine. acs.org This increased nucleophilicity allows for efficient catalysis in reactions where DMAP might be less effective, such as in certain acyl transfer reactions. acs.org The development of chiral 4-aryl-pyridine-N-oxides has demonstrated that a dialkylamino group at the C-4 position is not essential for high catalytic activity, opening avenues for more diverse catalyst designs. acs.org

Pyridine N-Oxides as Ligands in Metal-Catalyzed Organic Transformations

The oxygen atom of the pyridine N-oxide moiety can also function as an effective ligand for a variety of transition metals. wikipedia.orgscripps.edu This coordination ability allows these compounds to be employed in a wide range of metal-catalyzed organic reactions. researchgate.net As ligands, pyridine N-oxides can influence the steric and electronic environment of the metal center, thereby modulating its reactivity and selectivity. ontosight.ai

Pyridine N-oxide derivatives have been successfully used as ligands in palladium-catalyzed cross-coupling reactions. researchgate.net For example, they facilitate the direct arylation of pyridine N-oxides with aryl bromides or triflates, leading to the formation of 2-arylpyridine N-oxides with high regioselectivity. researchgate.net The resulting products can then be deoxygenated to yield the corresponding 2-arylpyridines. researchgate.netresearchgate.net The N-oxide group activates the C-H bonds at the 2- and 4-positions of the pyridine ring, making them more susceptible to metallation and subsequent functionalization. researchgate.net This activation strategy is crucial, as the direct functionalization of the less reactive pyridine ring can be challenging. researchgate.net

| Reaction Type | Metal Catalyst | Role of Pyridine N-Oxide | Product |

| Direct Arylation | Palladium (Pd) | Ligand and Activating Group | 2-Arylpyridine N-Oxides |

| Alkenylation | Palladium (Pd) | Ligand and Activating Group | 2-Alkenylpyridine N-Oxides |

| Cross-Coupling | Nickel (Ni) | Ligand | Aryl-Perfluoroalkyl Compounds |

This table summarizes the role of pyridine N-oxide derivatives as ligands in various metal-catalyzed organic transformations.

Applications as Oxidizing Agents in Specific Chemical Reactions

Beyond their roles as catalysts and ligands, pyridine N-oxide derivatives can also serve as oxidizing agents, specifically as oxygen transfer reagents. organic-chemistry.org This functionality is particularly useful in reactions where a mild and selective oxidant is required. The N-O bond can be cleaved under appropriate conditions to deliver an oxygen atom to a substrate.

A notable application is in the gold-catalyzed oxidation of alkynes. organic-chemistry.org In the presence of a gold catalyst, pyridine N-oxides can oxidize various terminal alkynes to the corresponding α-acetoxy ketones or 1,3-diketones under mild conditions. organic-chemistry.org For instance, 2,3-dichloropyridine (B146566) N-oxide has been used as an oxygen transfer reagent for the gold(I)-catalyzed oxidation of alkynes to 1,2-dicarbonyls. organic-chemistry.org This method is effective for a range of substrates, including those with acid-sensitive groups. Similarly, 8-methylquinoline (B175542) 1-oxide, a related N-oxide, facilitates the conversion of terminal alkynes into α-acetoxy ketones. organic-chemistry.org Pyridine N-oxides have also been employed in metal-free dioxygenation of ynamides under iodine catalysis. organic-chemistry.org

Stereoselective Catalysis Employing Chiral Pyridine N-Oxides

The development of chiral pyridine N-oxide derivatives has opened the door to their use in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule selectively. researchgate.netnih.gov Chirality can be introduced into the pyridine N-oxide framework in several ways, leading to catalysts with central, axial, or planar chirality. nih.gov These chiral catalysts create a defined three-dimensional environment around the active site, enabling stereocontrol in various transformations. nih.gov

A significant breakthrough in this area was the development of planar-chiral pyridine N-oxides. acs.org These catalysts have proven to be highly effective in the enantioselective desymmetrization of meso epoxides. acs.org In a key example, a planar-chiral ferrocene-based pyridine N-oxide catalyzes the ring-opening of meso epoxides with silicon tetrachloride to furnish chlorohydrins with excellent enantioselectivity (up to 92% enantiomeric excess). acs.org The steric bulk incorporated into the catalyst's structure is crucial for achieving high levels of stereoselection. acs.org

The application of chiral N-oxides as organocatalysts is particularly prominent in reactions involving organosilicon reagents, such as the asymmetric allylation of aldehydes. nih.gov The catalyst activates the silicon reagent, and the chiral environment of the N-oxide directs the subsequent addition to the aldehyde, controlling the stereochemistry of the newly formed chiral center. nih.gov This field has seen continuous growth, with an increasing interest in designing structurally simple yet highly active chiral N-oxide catalysts that offer cost-effectiveness and stability. nih.gov

| Catalyst Type | Reaction | Substrate | Product | Enantiomeric Excess (ee) |

| Planar-Chiral Pyridine N-Oxide | Epoxide Ring-Opening | cis-Stilbene oxide | Chlorohydrin | up to 92% |

| Axially Chiral Bipyridine N,N'-Dioxide | Asymmetric Allylation | Aldehydes | Homoallylic Alcohols | High |

| Monoterpene-Derived Pyridine N-Oxide | Asymmetric Allylation | Benzaldehyde | Homoallylic Alcohol | up to 71% |

This table provides examples of stereoselective reactions catalyzed by different classes of chiral pyridine N-oxides, highlighting their effectiveness in asymmetric synthesis.

Advanced Synthetic Applications and Derived Scaffolds Utilizing 4 Amino 2,6 Dimethylpyridine 1 Oxide

Utilization in the Construction of Complex Heterocyclic Systems

The 4-Amino-2,6-dimethylpyridine 1-oxide scaffold is a potent building block for synthesizing fused heterocyclic systems. The N-oxide group activates the pyridine (B92270) ring, while the amino group provides a nucleophilic site for annulation reactions, leading to the formation of polycyclic aromatic structures. Research has demonstrated the utility of analogous substituted aminopyridine N-oxides in creating complex molecules.

For instance, the synthesis of pyridoxine-derived dimethylpyridinols fused with aminooxazole, aminoimidazole, and aminopyrrole highlights a key synthetic strategy. In these syntheses, a similarly substituted pyridine N-oxide, 5-Amino-3-(benzyloxy)-2,4-dimethylpyridine 1-oxide, serves as a crucial intermediate. mdpi.com The N-oxide is typically formed by the oxidation of the parent pyridine using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com Once formed, the amino group on the N-oxide can be transformed or used as an anchor point to build additional heterocyclic rings. This approach underscores the potential of this compound to act as a precursor for novel, complex heterocyclic structures with potential biological activities. mdpi.comresearchgate.net The general strategy often involves the functionalization of the amino group, followed by cyclization reactions that incorporate adjacent ring positions, ultimately leading to fused systems. nih.gov

Table 1: Representative Transformations in Heterocycle Synthesis

| Starting Material Analogue | Reagent | Product Type | Ref. |

|---|---|---|---|

| 5-Amino-3-(benzyloxy)-2,4-dimethylpyridine 1-oxide | Various | Fused Aminooxazole | mdpi.com |

| 5-Amino-3-(benzyloxy)-2,4-dimethylpyridine 1-oxide | Various | Fused Aminoimidazole | mdpi.com |

| 3-Aminoquinazolinone derivatives | Aldehydes, Malononitrile | Fused Triazinoquinazolinones | nih.gov |

Pyridine N-Oxides as Key Intermediates in Multi-Step Organic Syntheses

Pyridine N-oxides are exceptionally versatile intermediates in multi-step organic synthesis, offering reactivity patterns that are distinct from their parent pyridines. semanticscholar.org The N-oxide functionality significantly enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic reagents. semanticscholar.org This activation allows for selective functionalization at positions that are typically unreactive in the parent heterocycle.

One of the primary roles of the N-oxide group is to facilitate nucleophilic substitution at the C2 and C4 positions. The oxygen atom can be subsequently removed through deoxygenation, making the N-oxide a traceless activating and directing group. semanticscholar.org This strategy is fundamental in synthesizing substituted pyridines that would be otherwise difficult to access. acs.orgorganic-chemistry.org For this compound, the presence of the N-oxide would activate the ring, while the electronic and steric effects of the amino and dimethyl groups would further direct incoming reagents.

Furthermore, pyridine N-oxides serve as precursors to N-oxy radicals, which are highly reactive intermediates in single-electron transfer (SET) chemistry. researchgate.net These radicals can participate in C–H functionalization reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds under photoredox catalysis conditions. acs.org The adaptability of the pyridine N-oxide structure allows for fine-tuning of electronic and steric properties, making them suitable for a wide array of multi-step synthetic sequences, including those developed for continuous flow systems. acs.orgmit.edu

Table 2: Synthetic Methodologies Involving Pyridine N-Oxide Intermediates

| Reaction Type | Role of N-Oxide | Typical Reagents | Product | Ref. |

|---|---|---|---|---|

| Amination | Ring Activation | Ts2O, t-BuNH2 | 2-Aminopyridines | semanticscholar.org |

| Arylation | Ring Activation | Aryl Triflates, Pd catalyst | 2-Aryl Pyridine N-Oxides | semanticscholar.org |

| C-H Alkylation | H-Atom Abstraction Precursor | Acridinium photoredox catalyst | Alkylated heterocycles | acs.org |

Exploration of Pyridine N-Oxide Platforms for Novel Material Design

The unique electronic and coordination properties of pyridine N-oxides make them attractive platforms for the design of novel materials. Their ability to act as ligands for transition metals has been widely explored, leading to the creation of complexes with potential applications in catalysis and materials science. ontosight.ai The N-oxide group serves as an effective coordination site, and the properties of the resulting metal complexes can be tuned by modifying the substituents on the pyridine ring.

In the realm of polymer science, pyridine-containing monomers are used to synthesize high-performance polyimides. For example, diamine monomers incorporating pyridine ether linkages have been used to create polyimides with excellent thermal stability (decomposition temperatures >470 °C), outstanding mechanical properties (tensile strengths >100 MPa), and low moisture absorption, making them suitable for applications in optoelectronic devices. researchgate.net The incorporation of a this compound unit into a polymer backbone could impart specific properties, such as enhanced coordination ability, altered solubility, and improved thermal resistance.

More recently, pyridine N-oxide has been investigated as an electrolyte additive in zinc-ion batteries. It has been shown to facilitate highly reversible zinc anode plating/stripping by forming coordination interactions with Zn²⁺ ions, which effectively inhibits the formation of dendrites and other side reactions. nih.gov This leads to batteries with exceptionally long cycle lives, demonstrating the potential of pyridine N-oxide derivatives in advanced energy storage materials. nih.gov The specific substitution pattern of this compound, with its electron-donating amino and methyl groups, could further enhance these coordination properties, opening avenues for its use in creating specialized materials for electronics, energy, and catalysis.

Table 3: Applications of Pyridine N-Oxide Scaffolds in Material Science

| Application Area | Role of Pyridine N-Oxide | Resulting Material/Device | Key Properties | Ref. |

|---|---|---|---|---|

| Coordination Chemistry | Ligand for Metal Ions | Transition Metal Complexes | Catalytic activity, unique structural motifs | ontosight.ai |

| High-Performance Polymers | Monomer Component | Polyimides | High thermal stability, good mechanical strength | researchgate.net |

| Energy Storage | Electrolyte Additive | Zinc-Ion Batteries | Ultra-long cycle life, dendrite suppression | nih.gov |

Q & A

Q. What spectroscopic techniques are recommended to confirm hydrogen-bonded charge transfer interactions in 4-Amino-2,6-dimethylpyridine 1-oxide complexes?

Methodological Answer: To characterize charge transfer interactions, employ FTIR spectroscopy to identify shifts in N-H and O-H stretching frequencies, which indicate proton transfer. ¹H and ¹³C NMR can reveal changes in proton environments and electronic redistribution. For example, downfield shifts in aromatic protons suggest charge transfer stabilization. Complement experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d) basis set) to model hydrogen bonding and charge distribution in solvent phases (chloroform, methanol). Validate results by comparing experimental and simulated spectra .

Q. How can researchers assess the purity of this compound during synthesis?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with a buffered mobile phase (e.g., ammonium acetate buffer adjusted to pH 6.5 with acetic acid) to separate impurities. Monitor UV absorbance at 254 nm for quantification. For structural validation, combine elemental analysis (C, H, N) with mass spectrometry (EI-MS) to confirm molecular ion peaks. Cross-reference with melting point analysis if crystalline forms are obtained .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Avoid skin/eye contact by using nitrile gloves , goggles , and lab coats . Work in a fume hood to prevent inhalation. Store in a sealed container away from oxidizers and ignition sources. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Note that structurally similar N-oxide compounds (e.g., 2,6-dimethylpyridine N-oxide) may release toxic fumes (e.g., NOx) under combustion, requiring CO₂ or dry chemical fire extinguishers .

Advanced Research Questions

Q. How can kinetic studies elucidate the catalytic role of this compound in buffer-mediated reactions?

Methodological Answer: Design pH-dependent kinetic experiments using the compound as a buffer component. Measure rate constants () via UV-Vis spectroscopy at multiple temperatures (e.g., 25–60°C). Apply the Eyring equation to calculate activation parameters (, ). For example, studies on 4-amino-2,6-dimethylpyridine (non-oxide analog) yielded and . Adapt this methodology to the N-oxide derivative, accounting for its enhanced polarity .

Q. Table 1: Example Kinetic Data for Pyridine Derivatives

| Compound | ||

|---|---|---|

| 4-Amino-2,6-dimethylpyridine | 15.6 | -15.5 |

| Target N-Oxide* | *Theoretical values require experimental validation |

Q. What computational strategies are effective for predicting the solvent-dependent stability of this compound complexes?

Methodological Answer: Perform DFT calculations with implicit solvent models (e.g., PCM for chloroform/methanol) to optimize geometries and calculate Gibbs free energy. Analyze frontier molecular orbitals (HOMO-LUMO) to assess charge transfer likelihood. Compare computed IR and NMR spectra with experimental data to validate models. For example, a 1:1 stoichiometry in ethanol was confirmed via Job’s plot analysis , with stability constants () exceeding in polar solvents .

Q. How does the N-oxide moiety influence the electronic properties of 4-Amino-2,6-dimethylpyridine compared to its non-oxide analog?

Methodological Answer: Conduct X-ray photoelectron spectroscopy (XPS) to compare binding energies of nitrogen atoms in both compounds. The N-oxide group increases electron density on the pyridine ring, which can be quantified via NMR chemical shift perturbations (e.g., upfield shifts in aromatic protons). Cyclic voltammetry can further reveal redox behavior differences, with the N-oxide likely showing higher oxidation potentials due to stabilized electron density .

Q. What experimental approaches resolve contradictions in reported stability data for this compound derivatives?

Methodological Answer: Perform accelerated stability studies under varying conditions (humidity, light, temperature). Use HPLC-MS to track degradation products and TGA/DSC to assess thermal stability. For conflicting solubility data, conduct phase-solubility diagrams in multiple solvents (e.g., DMSO, water). Cross-validate with single-crystal X-ray diffraction to correlate stability with molecular packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.